molecular formula C9H17N3O2 B563442 5-[4-(Ethylamino)butyl]hydantoin CAS No. 805946-35-4

5-[4-(Ethylamino)butyl]hydantoin

Cat. No.: B563442
CAS No.: 805946-35-4
M. Wt: 199.254
InChI Key: FPVBLMJDEKGTIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

5-[4-(Ethylamino)butyl]hydantoin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbonyl carbon atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Hydroxyl derivatives of the compound.

    Substitution: Various substituted hydantoin derivatives depending on the nucleophile used.

Properties

IUPAC Name

5-[4-(ethylamino)butyl]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2/c1-2-10-6-4-3-5-7-8(13)12-9(14)11-7/h7,10H,2-6H2,1H3,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVBLMJDEKGTIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCCC1C(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661952
Record name 5-[4-(Ethylamino)butyl]imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

805946-35-4
Record name 5-[4-(Ethylamino)butyl]imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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